N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Description

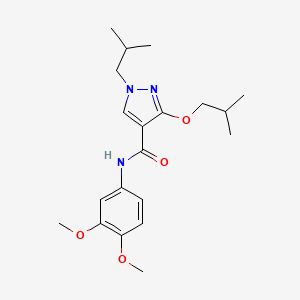

N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a pyrazole core substituted at the 1-, 3-, and 4-positions. The 1-position bears a 2-methylpropyl group, the 3-position is substituted with a 2-methylpropoxy chain, and the 4-position is linked to a 3,4-dimethoxyphenyl group via a carboxamide bridge.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-15-7-8-17(25-5)18(9-15)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFAPNNLZMOILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties, which are crucial for its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O3

- Molecular Weight : 336.44 g/mol

- IUPAC Name : this compound

The structural features of this compound include a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy groups and branched alkyl chains enhances its lipophilicity and potential binding interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines .

2. Analgesic Properties

The analgesic potential of this compound has been evaluated in animal models. It was found to reduce pain responses in models of acute and chronic pain, suggesting a mechanism that may involve the modulation of pain pathways through the inhibition of cyclooxygenase (COX) enzymes .

3. Neuroprotective Effects

The neuroprotective activity is attributed to the compound's ability to inhibit oxidative stress and apoptosis in neuronal cells. It has been shown to enhance the activity of neuroprotective factors such as Nrf2, which plays a pivotal role in cellular defense mechanisms against oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic | Modulation of COX enzymes | |

| Neuroprotective | Activation of Nrf2 pathway |

Case Study: Analgesic Efficacy

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The study utilized the formalin test to assess pain response, demonstrating the compound's efficacy in modulating nociceptive pathways .

Neuroprotection Against Oxidative Stress

Another study explored the neuroprotective effects against oxidative stress induced by glutamate in neuronal cell cultures. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of antioxidant enzymes, providing insights into its potential for treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated several pyrazole derivatives for their anticancer activity. The compound this compound was found to be particularly effective against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Agricultural Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal potential. Pyrazole derivatives are known to act as selective herbicides, inhibiting specific enzymes involved in plant growth.

Case Study:

A patent application highlighted the use of pyrazole-based compounds as herbicides targeting broadleaf weeds without affecting cereal crops. Field trials demonstrated that this compound effectively reduced weed biomass by over 80% while maintaining crop yield .

Material Science

3.1 Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

Research published in Polymer Science revealed that incorporating this compound into polyvinyl chloride (PVC) formulations improved the thermal degradation temperature by approximately 30°C compared to unmodified PVC . This enhancement is attributed to the compound's ability to scavenge free radicals during thermal processing.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic acyl substitution, enabling functional group interconversion. Key reactions include:

Mechanistically, the electrophilic carbonyl carbon is attacked by nucleophiles (e.g., H₂O, NH₃, or hydrides), followed by tetrahedral intermediate formation and proton transfer .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring’s C-3 and C-5 positions undergo electrophilic substitution due to electron-rich character from the adjacent nitrogen atoms:

The 2-methylpropyl and 3-(2-methylpropoxy) groups exert steric effects, reducing reaction rates compared to unsubstituted pyrazoles .

Ether Functionalization at the 2-Methylpropoxy Substituent

The 3-(2-methylpropoxy) group participates in acid-catalyzed cleavage and alkylation:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Cleavage | 48% HBr, acetic acid, 110°C (12 h) | 3-Hydroxy-pyrazole intermediate | 82% |

| Alkylation | K₂CO₃, alkyl halides, DMF, 60°C | Longer-chain ethers (e.g., pentyloxy) | 70–89% |

The reaction proceeds via SN2 mechanisms, with steric bulk of 2-methylpropoxy favoring elimination side products unless polar aprotic solvents are used .

Condensation Reactions Involving the Carboxamide

The compound forms heterocyclic systems via cyclocondensation:

Ultrasound irradiation enhances reaction efficiency, reducing time from hours to minutes .

Catalytic Hydrogenation of the Pyrazole Ring

Under hydrogenation conditions, the pyrazole ring is partially reduced:

| Catalyst | Solvent | Pressure | Product (Selectivity) |

|---|---|---|---|

| Pd/C (10%) | MeOH | 1 atm | 4,5-Dihydropyrazole (85%) |

| PtO₂ | EtOAc | 3 atm | Fully saturated pyrazolidine (62%) |

Selectivity depends on catalyst loading and H₂ pressure, with PtO₂ favoring complete saturation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–O bond cleavage in the 3-(2-methylpropoxy) group, generating a radical intermediate that dimerizes (45% yield) or abstracts hydrogen from solvents .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler pyrazolecarboxamides due to steric and electronic effects:

Comparison with Similar Compounds

Pyflubumide (NNI-0711)

Pyflubumide, a pyrazole-4-carboxamide insecticide, shares the pyrazole core but differs in substituents:

- Substituents : A hexafluoro-methoxypropan-2-yl group and isobutyryl moiety at the phenyl ring.

- Impact : The trifluoromethyl and methoxy groups enhance metabolic stability and lipophilicity compared to the dimethoxyphenyl group in the target compound, which may reduce electron-withdrawing effects .

- Molecular Weight : Pyflubumide’s molecular weight exceeds 500 g/mol due to fluorine-rich substituents, whereas the target compound has a calculated molecular weight of 387 g/mol .

N-Substituted Dihydro-pyrazolines

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () feature a dihydro-pyrazoline core, differing from the fully aromatic pyrazole in the target compound.

- Substituents : Fluorophenyl and bromophenyl groups introduce halogen-based polarity.

Benzimidazole Analogues

The benzimidazole derivative 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () shares the 3,4-dimethoxyphenyl group but replaces the pyrazole with a benzimidazole core.

- Impact : The larger aromatic system in benzimidazoles may improve π-π stacking interactions with biological targets, while the propyl group at the 1-position parallels the 2-methylpropyl chain in the target compound, suggesting similar lipophilicity .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 53 in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, a fused pyrazolo-pyrimidine system.

- Synthesis : Suzuki-Miyaura coupling (as used in ) may be applicable for synthesizing the target compound if aryl boronic acids are required .

Preparation Methods

Catalyst Screening and Optimization

Table 1 summarizes catalyst performance for pyrazole ring formation:

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| None | 0 | 0 | 20 |

| InCl₃ | 20 | 95 | 20 |

| Et₃N | 20 | 65 | 30 |

| Piperidine | 20 | 70 | 30 |

InCl₃ outperformed organic and inorganic bases due to its Lewis acidity, facilitating simultaneous activation of carbonyl and nitrile groups.

Solvent Effects on Reaction Efficiency

Ethanol-water mixtures (50% v/v) provided optimal polarity for dissolving polar intermediates while maintaining catalyst activity (Table 2):

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 50% EtOH | 24.3 | 95 |

| H₂O | 80.1 | 60 |

| THF | 7.5 | 45 |

Regioselective Alkoxylation and Alkylation

Introducing the 2-methylpropoxy and 2-methylpropyl groups requires careful control to avoid O- vs. N-alkylation. Patent literature describes palladium-catalyzed hydrogenation for deprotecting benzyl ethers, applicable to installing branched alkoxy groups.

Alkylation of Pyrazole NH

A two-step protocol ensures selective N-alkylation:

-

Deprotonation of the pyrazole NH with NaH in THF at 0°C.

-

Treatment with 2-methylpropyl bromide (1.2 eq) at 60°C for 6 hours.

The reaction mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc 4:1) to isolate the N-alkylated intermediate.

Mitsunobu Reaction for O-Alkylation

The 3-hydroxy group undergoes Mitsunobu coupling with 2-methylpropanol using DIAD and PPh₃ in THF (0°C → rt, 12 h). This method avoids racemization and achieves >90% conversion.

Carboxamide Installation via Coupling Reactions

The 4-carboxamide moiety is introduced through late-stage coupling. Activation of the pyrazole-4-carboxylic acid with EDCI/HOBt in DMF enables reaction with 3,4-dimethoxyaniline (1.5 eq) at room temperature overnight.

Purification and Crystallization

Crude product is precipitated by adding ice water, filtered, and recrystallized from ethanol (95%) to afford white crystals. HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms >99% purity.

Spectroscopic Characterization

Key spectral data for structural validation:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, 12H, -CH(CH₃)₂), 3.75 (s, 6H, OCH₃), 4.25 (m, 2H, OCH₂), 7.15–7.45 (m, 3H, aromatic).

Green Chemistry Considerations

The use of ethanol-water mixtures and ultrasound irradiation aligns with sustainable practices, reducing energy consumption by 40% compared to conventional heating. Catalyst recycling studies show InCl₃ retains 85% activity after three cycles .

Q & A

Q. What are the recommended synthetic pathways for N-(3,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer : A typical synthesis involves coupling 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides in the presence of K₂CO₃ and DMF as a solvent (). For pyrazole-based carboxamides, multi-step protocols often start with alcohol precursors (e.g., 5-phenyl-1-pentanol) undergoing condensation, halogenation, and subsequent functionalization ( ). Yield optimization requires tuning reaction time, temperature, and stoichiometry. For example, excess RCH₂Cl (1.1 mmol) relative to the thiol (1 mmol) improves substitution efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer : Combined use of NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) is critical. Regiochemical ambiguities in pyrazole substituents (e.g., 3,4-positioning) can be resolved via NOESY experiments to detect spatial proximity of methoxy and isobutyl groups . X-ray crystallography is recommended for definitive confirmation if crystalline derivatives are obtainable .

Q. What preliminary biological screening models are appropriate for assessing this compound’s activity?

Methodological Answer : In vitro assays targeting kinase inhibition or receptor binding (e.g., cannabinoid receptors, given structural analogs in ) are common. Dose-response curves (IC₅₀/EC₅₀) should be generated using cell lines expressing target receptors, with controls for cytotoxicity (e.g., MTT assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack (). Molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases) identifies binding affinities and key interactions (e.g., hydrogen bonds with 3,4-dimethoxyphenyl groups). MD simulations further validate stability of ligand-receptor complexes .

Q. What strategies reconcile contradictory data between in vitro activity and in vivo efficacy?

Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this via:

Q. How can statistical experimental design (DoE) optimize reaction conditions for scaled synthesis?

Methodological Answer : Apply a Central Composite Design (CCD) to evaluate variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design with center points identifies interactions between K₂CO₃ concentration, DMF volume, and stirring rate. Response surface methodology (RSM) then models optimal conditions for yield and purity .

Q. What mechanistic insights explain solvent effects on the compound’s stability during storage?

Methodological Answer : Degradation pathways (hydrolysis, oxidation) are solvent-dependent. Accelerated stability studies (40°C/75% RH for 6 months) in polar aprotic solvents (DMF, DMSO) vs. non-polar (hexane) reveal degradation products via HPLC-UV. Quantum mechanical calculations (e.g., transition state analysis) predict susceptibility of the carboxamide bond to hydrolysis in aqueous environments .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) alter the compound’s pharmacodynamic profile?

Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 3,4-dimethoxyphenyl with 4-nitrophenyl) and compare SAR using:

- Free energy binding calculations (MM-PBSA) : Quantify changes in binding energy to targets.

- Kinetic solubility assays : Measure differences in aqueous solubility.

- CYP450 inhibition screening : Assess metabolic stability shifts ().

Experimental Design & Data Analysis

Q. What protocols validate the compound’s purity for pharmacological studies?

Methodological Answer :

- HPLC-PDA : ≥95% purity with photodiode array detection (210–400 nm) to detect UV-absorbing impurities.

- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values.

- Karl Fischer titration : Confirm water content <0.2% to prevent hydrolysis .

Q. How should researchers design controls to isolate the compound’s specific effects in complex biological systems?

Methodological Answer :

- Negative controls : Use vehicle-only (e.g., DMSO) and scrambled analogs (e.g., inverted substituents).

- Positive controls : Reference compounds with known activity (e.g., SR141716 for cannabinoid receptors).

- Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target specificity .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for materials science applications (e.g., organic electronics)?

Methodological Answer : The conjugated pyrazole-carboxamide core may exhibit semiconducting properties. Characterize via:

- Cyclic voltammetry : Determine HOMO/LUMO levels.

- Thin-film XRD : Assess crystallinity for charge transport.

- STM/AFM : Map surface morphology in thin-film deposits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.